

S-Adenosyl-L-homocysteine-d4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: SAH-d4

Cat. No.: B10767516

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An Overview for Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-homocysteine-d4 (**SAH-d4**) is the deuterated form of S-Adenosyl-L-homocysteine (SAH), a crucial molecule in numerous biological processes. Its primary application in research is as an internal standard for the accurate quantification of endogenous SAH in various biological matrices. This guide provides a comprehensive technical overview of **SAH-d4**, including its chemical properties, its role in biological pathways, and detailed methodologies for its use in quantitative analysis.

Core Concepts: The Significance of S-Adenosyl-L-homocysteine

S-Adenosyl-L-homocysteine is a pivotal intermediate in the methionine cycle, a fundamental metabolic pathway in all eukaryotic organisms. SAH is formed from S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of transmethylation reactions.^{[1][2]} These reactions are critical for the modification of DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and other cellular processes.^{[2][3]}

The intracellular concentration of SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases.^[2] Consequently, the ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's methylation capacity.^[2] Dysregulation of this ratio and the accumulation of SAH have been implicated in a variety of pathological conditions, including cancer, cardiovascular disease, and neurological disorders.^[2]

S-Adenosyl-L-homocysteine-d4: Properties and Applications

SAH-d4 is a stable isotope-labeled version of SAH, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of SAH.^[4] Because it is chemically and physically almost identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.^[4] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.^[4]

Physicochemical Properties of S-Adenosyl-L-homocysteine-d4

Property	Value
Molecular Formula	C ₁₄ H ₁₆ D ₄ N ₆ O ₅ S
Molecular Weight	388.4 g/mol
Solubility	Soluble in DMSO and Dimethyl formamide

Quantitative Analysis of S-Adenosyl-L-homocysteine using SAH-d4

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAH in biological samples, utilizing **SAH-d4** as an internal standard.

Experimental Protocols

1. Sample Preparation

The following protocols outline the general steps for extracting SAH from plasma and cultured cells. Optimization may be required depending on the specific sample type and instrumentation.

a) Plasma/Serum Sample Preparation[4][5][6]

- To 200 μL of plasma or serum in a microcentrifuge tube, add 50 μL of the internal standard solution (e.g., 5 $\mu\text{mol/L}$ **SAH-d4** in 0.1% formic acid).
- Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.
- Add 550 μL of ice-cold acetone to precipitate proteins.
- Vortex vigorously for 10 minutes.
- Incubate at 4°C for an additional 10 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

b) Cultured Cell Sample Preparation[5]

- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold PBS and scrape the cells.
- Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
- Discard the supernatant.
- Resuspend the cell pellet in 100 μL of an extraction solution containing the internal standard (e.g., 0.4 M perchloric acid with **SAH-d4**).
- Vortex thoroughly for 1 minute to lyse the cells.
- Incubate on ice for 10 minutes.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters reported in the literature for the analysis of SAH. These should be optimized for the specific instrument and column used.

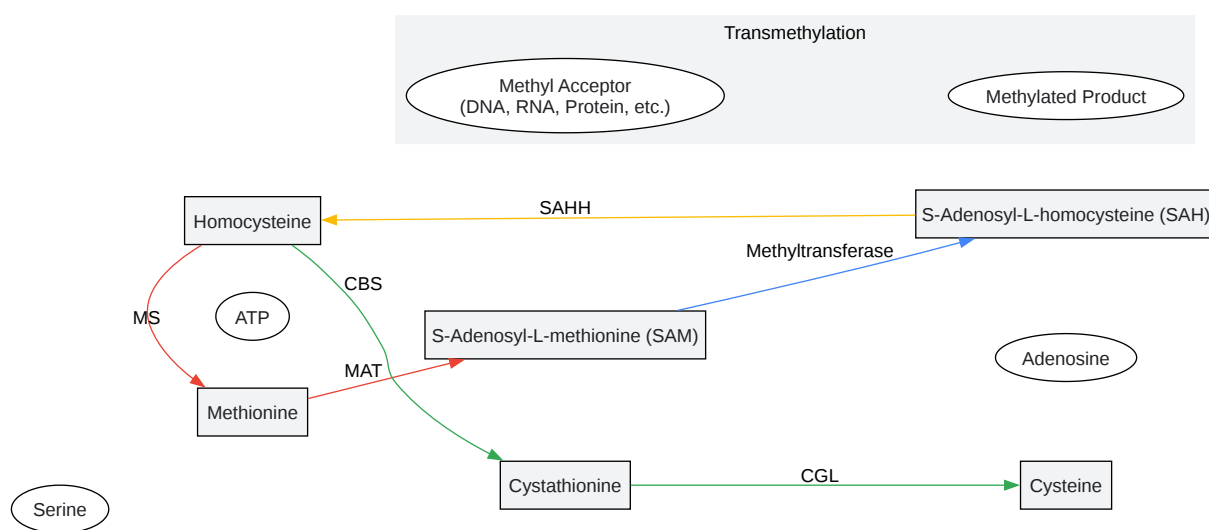
Parameter	Typical Value(s)
LC Column	C8, C18, or RP-Amide column
Mobile Phase A	10 mmol/L ammonium formate buffer, pH 3.4; 0.1% formic acid in water
Mobile Phase B	Acetonitrile; Methanol
Flow Rate	0.2 - 0.8 mL/min
Injection Volume	3 - 20 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) for SAH	385.1, 385.3
Product Ion (m/z) for SAH	136.1, 136.2, 136.3
Precursor Ion (m/z) for SAH-d4	389.1, 390.0
Product Ion (m/z) for SAH-d4	137.2, 138.1
Linearity Range	8 - 1024 nmol/L; 12.5 - 5000 nmol/L
Lower Limit of Quantification (LLOQ)	3 - 16 nmol/L

References for table data:[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Signaling Pathways and Experimental Workflows

The Methionine Cycle and Its Central Role in Methylation

The metabolism of SAH is intrinsically linked to the methionine cycle. This pathway is essential for regenerating methionine and maintaining the cellular supply of SAM for methylation reactions.

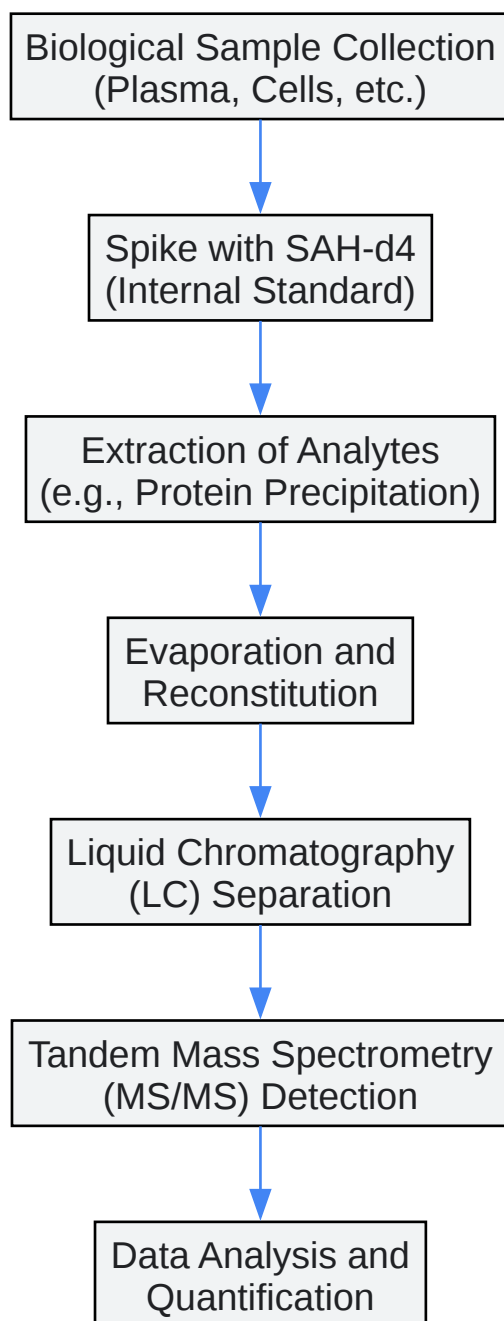


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Caption: The Methionine Cycle and related pathways.

Experimental Workflow for SAH Quantification

The general workflow for quantifying SAH in biological samples using **SAH-d4** and LC-MS/MS is a multi-step process that ensures accuracy and reproducibility.



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Caption: General workflow for SAH quantification by LC-MS/MS.

In conclusion, S-Adenosyl-L-homocysteine-d4 is an indispensable tool for researchers investigating the critical role of methylation in health and disease. Its use as an internal standard in LC-MS/MS analysis allows for the precise and accurate quantification of

endogenous SAH, providing valuable insights into the cellular methylation status and its implications for various biological processes and pathological conditions.

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